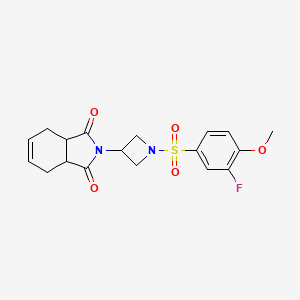

2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound is a structurally complex molecule featuring a fused isoindole-1,3-dione core conjugated with a sulfonyl-substituted azetidine ring and a 3-fluoro-4-methoxyphenyl group. The isoindole-dione moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its planar, electron-deficient aromatic system, which facilitates interactions with biological targets . The 3-fluoro-4-methoxyphenylsulfonyl group introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may modulate solubility, metabolic stability, and target affinity .

Properties

IUPAC Name |

2-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-26-16-7-6-12(8-15(16)19)27(24,25)20-9-11(10-20)21-17(22)13-4-2-3-5-14(13)18(21)23/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGACCNJGRAXNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling with the Isoindole Dione: The final step involves coupling the azetidine derivative with the isoindole dione moiety, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and fluoro-substituted phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

Substitution: The azetidine ring and the phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the sulfonyl group can produce a thiol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s sulfonyl and azetidine moieties are key to its binding affinity and specificity, allowing it to modulate the activity of these targets effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in substituents on the isoindole-dione core and the nature of the appended heterocycles. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity (where available):

Table 1: Comparative Analysis of Isoindole-Dione Derivatives

*Calculated based on molecular formula.

Key Structural and Functional Differences

Azetidine vs. Triazolidine/Triazole Rings The target compound’s azetidine ring imposes greater conformational rigidity compared to the triazolidine rings in 13c and 14, which are five-membered and more flexible . This rigidity could enhance binding selectivity in enzyme inhibition.

Substituent Effects on Electronic Properties

- The 3-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (F) and electron-donating (OCH₃) effects, creating a polarized aromatic system. This contrasts with the purely electron-deficient thioxo-triazolidine groups in 13c and 14 , which may favor nucleophilic interactions .

- The indole-acryloyl group in Compound 4 introduces a conjugated system absent in the target compound, likely altering UV-Vis absorption properties and redox behavior.

Synthetic Routes

- The target compound’s synthesis likely involves sulfonylation of an azetidine intermediate, analogous to the hydrazide coupling in 15 .

- Compounds 13c and 14 were synthesized via thiosemicarbazide condensation, a route distinct from the target’s sulfonamide formation .

Hypothetical Bioactivity Comparison

Biological Activity

The compound 2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.33 g/mol. The structure features an azetidine ring linked to a sulfonyl group and an isoindole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄FN₃O₅S |

| Molecular Weight | 343.33 g/mol |

| CAS Number | 2034269-58-2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving β-amino alcohols under acidic or basic conditions.

- Introduction of the Fluoro-Substituted Phenyl Group : This is done via nucleophilic aromatic substitution.

- Sulfonylation : The sulfonyl group is introduced using sulfonyl chloride reagents in the presence of a base.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets in the body, particularly enzymes and receptors. The presence of functional groups allows for specific interactions that can inhibit enzymatic activity or modulate receptor functions.

Antidepressant Potential

Research indicates that similar compounds have shown promise as antidepressants by acting on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . These mechanisms suggest that the compound may exhibit similar properties.

Antimicrobial Activity

Studies on related piperidine derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains . The sulfonamide group in the structure may enhance these effects, making it a candidate for further evaluation in this area.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Compounds with similar structures have shown efficacy in inhibiting acetylcholinesterase activity . Given the structural similarities, it is plausible that this compound may also exhibit cholinesterase inhibitory activity.

Case Studies and Research Findings

- Antidepressant Activity : A study evaluated derivatives similar to this compound for their ability to bind to serotonin receptors and inhibit phosphodiesterases, leading to potential antidepressant effects .

- Antimicrobial Efficacy : Research on piperidine derivatives indicated significant antimicrobial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that structural modifications could enhance efficacy .

- Cholinesterase Inhibition : Derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase, showing promising results that warrant further exploration into related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?

- Methodology : Multi-step organic synthesis typically involves:

- Step 1 : Condensation of 3-fluoro-4-methoxyphenylsulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

- Step 2 : Cyclization with a tetrahydroisoindole-dione precursor via nucleophilic substitution or ring-closing metathesis.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- NMR : H and C NMR to verify sulfonamide linkages, azetidine ring conformation, and isoindole-dione geometry. Key signals include downfield shifts for sulfonyl groups (~7.5–8.0 ppm in H NMR) and carbonyl carbons (~170–175 ppm in C NMR).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (C=O stretching) .

Q. How can researchers screen for initial biological activity?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram-positive/negative bacteria) and anticancer potential using MTT assays (IC values in cancer cell lines).

- Enzyme inhibition : Evaluate interactions with cyclooxygenase-2 (COX-2) or kinases via fluorometric assays. Use positive controls (e.g., celecoxib for COX-2) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

-

Modifications : Synthesize analogs with variations in:

-

Sulfonyl group : Replace 3-fluoro-4-methoxyphenyl with other fluorinated aryl groups.

-

Azetidine ring : Introduce substituents (e.g., methyl, hydroxy) to alter steric effects.

-

Biological testing : Compare IC values and selectivity indices across analogs.

-

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Analog Modification Observed Effect Reference 4-Methoxy → 4-Nitro Increased antimicrobial activity Azetidine → Piperidine Reduced COX-2 inhibition

Q. What mechanistic insights explain contradictory reactivity data in sulfonamide-mediated reactions?

- Methodology :

- Kinetic studies : Monitor reaction intermediates via F NMR or time-resolved IR spectroscopy.

- Isotope labeling : Use O-labeled sulfonyl groups to trace oxygen transfer pathways.

- Theoretical analysis : Apply DFT calculations (Gaussian 09) to model transition states and identify steric/electronic barriers .

Q. How can biological target identification be systematically approached?

- Methodology :

- Proteomics : Use affinity chromatography (compound-linked sepharose beads) to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS.

- CRISPR screening : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .

Q. What experimental designs resolve discrepancies in environmental stability data?

- Methodology :

- Degradation studies : Expose the compound to UV light, varying pH, and soil/water matrices. Quantify degradation products via LC-MS.

- QSAR modeling : Corporate logP, pKa, and molecular polarizability to predict environmental half-lives .

Methodological Considerations

- Statistical validation : Use ANOVA for biological replicates and Grubbs’ test to exclude outliers.

- Ethical compliance : Adhere to OECD guidelines for in vitro assays and disposal of fluorinated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.